

# Application Notes and Protocols for AMG-8718 in Primary Neuron Cultures

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AMG-8718** is a potent and selective inhibitor of the  $\beta$ -site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (A $\beta$ ) peptides. An accumulation of A $\beta$  is a pathological hallmark of Alzheimer's disease. Consequently, BACE1 is a key therapeutic target for reducing A $\beta$  levels. These application notes provide detailed protocols and important considerations for the use of **AMG-8718** in primary neuron cultures, a critical in vitro model for studying neurodegenerative diseases.

While specific data on **AMG-8718** in primary neuron cultures is limited in publicly available literature, the following protocols and data are based on established methodologies for primary neuron culture and studies involving other BACE1 inhibitors. This information serves as a comprehensive guide for investigating the effects of **AMG-8718** on neuronal function and pathology.

## **Data Presentation**

The following tables summarize quantitative data from studies on BACE1 inhibitors in primary neuron cultures and related models. This data provides a reference for expected outcomes when using **AMG-8718**.



Table 1: Effect of BACE1 Inhibitors on Amyloid- $\beta$  (A $\beta$ ) Production in Primary Neurons

BACE1 Inhibitor	Neuron Type	Treatment Concentrati on	Treatment Duration	% Reduction in Aβ40/42	Reference
AZD3293	Rat Primary Cortical Neurons	9.7 nM - 10 μM	24 hours	Up to 80%	[1]
BACE1 Inhibitor IV	Primary Chicken Telencephalic Neurons	5 nM - 25 nM	24 hours	>50% at 25 nM	[1]
BACE1 siRNA	Mouse Primary Cortical Neurons	Not Applicable	Not Applicable	Significant reduction	[2]

Table 2: Potential Effects of BACE1 Inhibition on Neuronal Health and Synaptic Parameters



Parameter	Model System	BACE1 Inhibitor	Effect	Reference
Neuronal Viability	Primary Chicken Telencephalon Neurons	Compound 19	No toxic effects observed (0.01– 50 μM)	[1]
Oxidative Stress- Induced Neurotoxicity	Mouse Primary Cortical Neurons	BACE1 siRNA	Reduced neurotoxicity from H <sub>2</sub> O <sub>2</sub>	[2]
Synaptophysin Levels	Mouse Brain (in vivo)	Lanabecestat, Verubecestat	Significantly reduced	[3]
Hippocampal Long-Term Potentiation (LTP)	Mouse Hippocampal Slices	SCH1682496, LY2811376	Impaired	[3]
Dendritic Spine Density	Mouse Cortex (in vivo)	Shionogi compound 1	Significant decrease after 21 days	[4]

## **Experimental Protocols**

## **Protocol 1: Preparation and Culture of Primary Cortical Neurons**

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for neurodegenerative disease research.

#### Materials:

- Timed-pregnant E18 Sprague Dawley rat
- Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
- 0.25% Trypsin-EDTA



- Fetal Bovine Serum (FBS)
- Neurobasal Medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
- Poly-D-lysine
- Laminin
- · Sterile dissection tools
- 15 mL and 50 mL conical tubes
- Cell strainer (70 μm)
- · Hemocytometer or automated cell counter
- Culture plates or dishes

#### Procedure:

- Coating of Culture Vessels:
  - $\circ$  Aseptically coat culture surfaces with 50  $\mu$ g/mL Poly-D-lysine in sterile water overnight at 37°C.
  - Wash plates three times with sterile water and allow to dry completely.
  - $\circ$  (Optional) For enhanced neuronal attachment and health, coat with 5  $\mu$ g/mL laminin for at least 2 hours at 37°C before plating.
- Tissue Dissection:
  - Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
  - Dissect the uterine horns and place them in ice-cold HBSS.
  - Remove the embryos and decapitate.



 Under a dissecting microscope, dissect the cortices from the embryonic brains in ice-cold HBSS. Remove the meninges.

### Cell Dissociation:

- Transfer the cortices to a 15 mL conical tube and wash with HBSS.
- Aspirate the HBSS and add 5 mL of 0.25% Trypsin-EDTA. Incubate for 15 minutes at 37°C.
- Stop the trypsinization by adding an equal volume of Neurobasal medium containing 10% FBS.
- Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

### Cell Plating:

- Pass the cell suspension through a 70 μm cell strainer into a 50 mL conical tube.
- Centrifuge the cells at 200 x g for 5 minutes.
- Resuspend the cell pellet in complete Neurobasal medium.
- Determine the cell density using a hemocytometer and trypan blue exclusion to assess viability.
- Plate the neurons at a density of 1.5 x 10<sup>5</sup> to 2.5 x 10<sup>5</sup> cells/cm<sup>2</sup> on the pre-coated culture vessels.

### Cell Maintenance:

- Incubate the cultures at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal medium.
- Continue to replace half of the medium every 3-4 days.



## Protocol 2: Treatment of Primary Neurons with AMG-8718

This protocol provides a general guideline for treating primary neuron cultures with **AMG-8718**. Optimal concentrations and treatment times should be determined empirically for each specific experiment.

#### Materials:

- Primary neuron cultures (e.g., from Protocol 1)
- AMG-8718 (stock solution prepared in DMSO)
- Complete Neurobasal medium

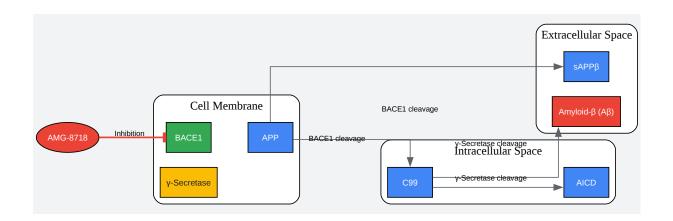
#### Procedure:

- Preparation of AMG-8718 Working Solutions:
  - Prepare a stock solution of AMG-8718 in sterile DMSO (e.g., 10 mM). Store at -20°C or -80°C.
  - On the day of the experiment, dilute the AMG-8718 stock solution in pre-warmed complete Neurobasal medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 nM to 10 μM).
  - Prepare a vehicle control using the same final concentration of DMSO as in the highest
     AMG-8718 concentration group.
- Treatment of Neurons:
  - Primary neurons are typically treated between days in vitro (DIV) 7 and 14, when they
    have developed a mature network of synaptic connections.
  - Carefully remove half of the conditioned medium from each well and store it at 37°C.
  - Add the prepared AMG-8718 working solutions or vehicle control to the corresponding wells.



- Incubate the cultures for the desired duration (e.g., 24, 48, or 72 hours).
- Downstream Analysis:
  - Following treatment, the conditioned medium can be collected for analysis of secreted Aβ peptides by ELISA.
  - Cell lysates can be prepared for Western blotting to analyze levels of APP, APP cleavage fragments (e.g., C99), BACE1, and synaptic proteins.
  - Cell viability can be assessed using assays such as MTT, LDH, or live/dead staining.
  - Immunocytochemistry can be performed to visualize neuronal morphology, dendritic spines, and protein localization.

# Mandatory Visualizations BACE1 Signaling Pathway and Inhibition by AMG-8718

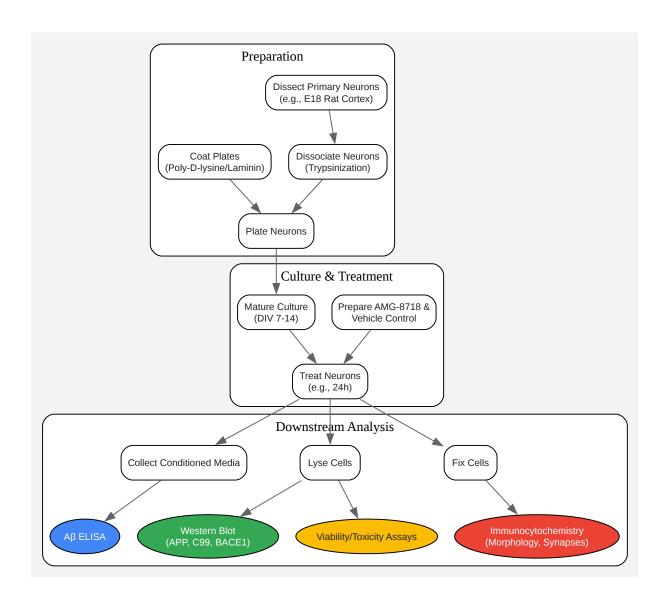


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Caption: BACE1 cleavage of APP and its inhibition by AMG-8718.



# **Experimental Workflow for AMG-8718 Treatment in Primary Neurons**



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Caption: Workflow for **AMG-8718** application in primary neuron cultures.

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